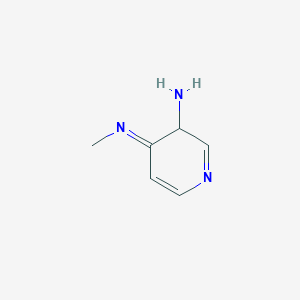

4-methylimino-3H-pyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3 |

|---|---|

Molecular Weight |

123.16 g/mol |

IUPAC Name |

4-methylimino-3H-pyridin-3-amine |

InChI |

InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-5H,7H2,1H3 |

InChI Key |

MPTAIRGCXYLPMR-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1C=CN=CC1N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylimino 3h Pyridin 3 Amine

Retrosynthetic Analysis of 4-methylimino-3H-pyridin-3-amine

A retrosynthetic analysis provides a logical framework for designing a synthetic route from a target molecule back to simpler, commercially available starting materials. For the target molecule (TGT), this compound, two primary disconnections are considered: the C=N bond of the imine and the bonds of the pyridine (B92270) ring.

The most straightforward disconnection is that of the imine bond. This leads to two synthons: a carbonyl equivalent on the pyridine ring and methylamine. This suggests that a key step in the synthesis would be the condensation of a suitable pyridine precursor with methylamine.

A deeper retrosynthetic analysis would involve the disconnection of the pyridine ring itself. Common strategies for pyridine synthesis, such as the Hantzsch synthesis, involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine. advancechemjournal.com This suggests that the pyridine core of the target molecule could be constructed from simpler acyclic precursors.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule (TGT) | Retrosynthetic Step | Precursors |

| This compound | Imine Disconnection | 3-amino-4-formylpyridine and Methylamine |

| 3-amino-4-formylpyridine | C-N Bond Formation | 3,4-diformylpyridine and an aminating agent |

| 3,4-diformylpyridine | Oxidation | 3,4-dimethylpyridine |

This analysis points towards a synthetic strategy starting from a substituted pyridine and functionalizing it to introduce the required amine and imine groups.

Exploration of Pyridine Derivatives as Precursors for this compound Synthesis

Based on the retrosynthetic analysis, the synthesis of this compound would logically proceed through the formation of an imine from a suitable pyridine precursor. The key intermediate would be a pyridine derivative containing a carbonyl group at the 4-position and an amino group at the 3-position.

The formation of an imine from a primary amine and a carbonyl compound is a reversible reaction. operachem.com To achieve a high yield of the desired imine, the reaction equilibrium must be shifted towards the product side. Several factors can be optimized to achieve this. numberanalytics.com

Key Optimization Parameters for Imine Formation:

| Parameter | Effect on Reaction | Typical Conditions |

| pH | The reaction is often catalyzed by acid, but excessive acidity can lead to the protonation of the amine, rendering it non-nucleophilic. numberanalytics.com | Slightly acidic conditions (pH 4-5) are generally optimal. numberanalytics.com |

| Temperature | Higher temperatures can increase the reaction rate but may also promote side reactions or decomposition of the product. numberanalytics.com | The temperature should be carefully controlled, often ranging from room temperature to reflux, depending on the reactivity of the substrates. operachem.com |

| Solvent | The choice of solvent can influence the solubility of reactants and the removal of water. numberanalytics.com | Aprotic solvents like toluene (B28343) or benzene (B151609) are often used with a Dean-Stark apparatus to remove water azeotropically. operachem.com Alcohols can also be used, sometimes with dehydrating agents. operachem.com |

| Catalysts | Acid catalysts such as p-toluenesulfonic acid or acetic acid are commonly employed. operachem.com | Catalytic amounts are sufficient to promote the reaction. |

| Water Removal | The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the imine. operachem.com | This can be achieved using a Dean-Stark trap, molecular sieves, or a drying agent. operachem.com |

While traditional acid catalysis is effective, the development of novel catalytic systems can offer advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of a specialized pyridine derivative, several modern catalytic approaches could be explored.

Metal-pyridine complexes are widely used in various catalytic reactions, including cross-coupling and hydrogenation. biosynce.com For the synthesis of the pyridine core itself, catalysts based on cadmium oxide have been shown to be effective in the gas-phase synthesis of methylpyridines from acetylene (B1199291) and ammonia. semanticscholar.org The use of a heterogeneous catalyst could simplify product purification and catalyst recycling.

Furthermore, Lewis acids like ZrCl₄ have been successfully employed in the synthesis of fused pyridine systems like pyrazolo[3,4-b]pyridines. mdpi.com Such catalysts could potentially be adapted for the final imine formation step or for the construction of the pyridine ring from acyclic precursors.

Potential Catalytic Systems:

| Catalyst Type | Potential Application | Advantages |

| Heterogeneous Acid Catalysts | Imine formation | Ease of separation, reusability. |

| Metal-Organic Frameworks (MOFs) | Imine formation / Pyridine synthesis | High surface area, tunable porosity and functionality. |

| Lewis Acids (e.g., ZrCl₄, Sc(OTf)₃) | Pyridine ring synthesis / Imine formation | Mild reaction conditions, high selectivity. mdpi.com |

| Organocatalysts | Asymmetric synthesis of precursors | Enantioselective functionalization. |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.in Applying these principles to the synthesis of this compound would involve several considerations.

The use of hazardous solvents is a major concern in traditional organic synthesis. rasayanjournal.co.in Green alternatives include the use of water, supercritical fluids, or ionic liquids. biosynce.comrasayanjournal.co.in Solvent-free reactions, where the reactants are mixed without a solvent, represent an ideal scenario. scirp.org

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. nih.govacs.org This technique could be particularly beneficial for the imine formation step or the construction of the pyridine ring. nih.govacs.org

One-pot multicomponent reactions (MCRs) are another key strategy in green synthesis. nih.govacs.org An MCR approach to this compound could involve the simultaneous reaction of simpler precursors to form the final product in a single step, minimizing waste and improving atom economy. nih.govacs.org

Application of Green Chemistry Principles:

| Principle | Application in Synthesis |

| Prevention | Designing a synthesis with fewer steps and less waste. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. MCRs are a good example. nih.govacs.org |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. rasayanjournal.co.in |

| Safer Solvents and Auxiliaries | The use of greener solvents like water or ethanol, or performing reactions under solvent-free conditions. biosynce.comrasayanjournal.co.inscirp.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, or using energy-efficient techniques like microwave irradiation. nih.govacs.org |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources where possible. |

| Catalysis | Using catalytic reagents in small amounts rather than stoichiometric reagents. biosynce.com |

Scale-Up Considerations and Process Chemistry for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production presents a unique set of challenges. Process chemistry focuses on developing safe, efficient, and cost-effective manufacturing processes.

Key considerations for the scale-up of this compound synthesis would include:

Heat Transfer: Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. The reactor design must ensure efficient heat dissipation.

Mass Transfer: Ensuring efficient mixing of reactants is crucial for consistent product quality and yield.

Safety: A thorough hazard analysis of all reactants, intermediates, and products is essential. The potential for runaway reactions must be assessed and mitigated.

Purification: The chosen purification method (e.g., crystallization, distillation, chromatography) must be scalable and economically viable.

Cost of Goods: The cost of starting materials, reagents, solvents, and energy will significantly impact the economic feasibility of the process.

Regulatory Compliance: The manufacturing process must adhere to all relevant environmental and safety regulations.

In Depth Spectroscopic and Structural Characterization of 4 Methylimino 3h Pyridin 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-methylimino-3H-pyridin-3-amine

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of organic compounds. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques would be indispensable for confirming its constitution and connectivity.

Two-Dimensional NMR Techniques for Structural Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments would be critical in assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would be expected to show correlations between the protons on the pyridine (B92270) ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon atoms to their attached protons. It would definitively link each proton signal from the pyridine ring and the methyl group to its corresponding carbon signal.

Correlations from the methyl protons to the imino carbon and potentially to C4 of the pyridine ring.

Correlations from the pyridine ring protons to other carbons within the ring, confirming their placement relative to the nitrogen atoms and substituents.

Correlations from the amine proton to carbons C3 and C4, which would be vital in confirming the position of the amine group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (from ¹H) |

| -CH₃ | ~2.9 - 3.2 | ~35 - 45 | C=N, C4 |

| -NH₂ | Broad, ~4.0 - 5.5 | N/A | C3, C4 |

| Pyridine Ring H | ~6.5 - 8.5 | ~110 - 150 | Correlations to other ring carbons, C=N |

| Imino Carbon (C=N) | N/A | ~160 - 170 | Correlations from -CH₃ protons and potentially a pyridine ring proton. |

| Pyridine Ring C | N/A | ~110 - 150 | Correlations from various ring protons and the amine proton. |

Solid-State NMR Applications for Polymorph Analysis of this compound

While no polymorphs of this compound have been reported, solid-state NMR (ssNMR) would be the definitive technique for their analysis should they be discovered. Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. In the solid state, molecules have restricted motion, leading to broader NMR signals. ssNMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP-MAS), would be employed to obtain high-resolution spectra. Differences in the ¹³C chemical shifts between different crystalline forms would provide a clear fingerprint for each polymorph, arising from variations in the local electronic environment and intermolecular packing.

Vibrational Spectroscopy of this compound (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a unique fingerprint and offer valuable information about the functional groups present.

Interpretation of Characteristic Frequencies for Imino and Pyridine Moieties

The vibrational spectrum of this compound would be dominated by features from the imine and pyridine groups.

Imino (C=N) Stretch: A sharp, medium-to-strong intensity band is expected in the region of 1690-1640 cm⁻¹. This is one of the most diagnostic peaks for confirming the presence of the imine functionality.

Pyridine Ring Vibrations: Aromatic and heteroaromatic rings exhibit a series of characteristic bands. C=C and C=N stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. C-H bending vibrations (both in-plane and out-of-plane) would also be observed at lower frequencies.

Amine (N-H) Vibrations: The N-H stretching of the primary amine group (-NH₂) would be visible as two bands (symmetric and asymmetric) in the 3500-3300 cm⁻¹ range. The N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹, which might overlap with the C=N stretch, potentially requiring deconvolution.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges. Actual experimental values may vary.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| N-H Stretch (asymmetric & symmetric) | Amine (-NH₂) | 3500 - 3300 | Medium |

| C-H Stretch (aromatic & alkyl) | Pyridine, Methyl | 3100 - 2850 | Medium to Weak |

| C=N Stretch | Imine | 1690 - 1640 | Medium to Strong |

| N-H Bend (scissoring) | Amine (-NH₂) | 1650 - 1580 | Medium, may overlap |

| C=C / C=N Ring Stretches | Pyridine | 1600 - 1450 | Strong to Medium |

| C-N Stretch | Amine, Imine | 1350 - 1250 | Medium |

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can be used to study conformational isomers (conformers) if they are stable enough to exist at the measurement temperature. For this compound, rotation around the C4-C(imino) bond and the C(imino)-N bond could potentially lead to different conformers. If these conformers have significantly different energies and geometries, they may exhibit slightly different vibrational frequencies. By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformer and potentially identify minor conformers present in a sample.

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₆H₈N₄), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Upon ionization (e.g., by Electron Ionization, EI), the molecular ion can undergo fragmentation. Analyzing the resulting fragmentation pattern provides structural information. Predicted key fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃): A common fragmentation for methyl-substituted compounds, leading to a significant [M-15]⁺ peak.

Loss of HCN or H₂CN: Cleavage within the imine moiety or the pyridine ring could lead to the loss of small neutral molecules.

Ring Fragmentation: The pyridine ring itself could fragment in characteristic ways, although these pathways can be complex.

X-ray Crystallography and Single-Crystal Diffraction of this compound

The determination of the three-dimensional structure of this compound through single-crystal X-ray diffraction would provide invaluable insights into its molecular geometry, conformation, and the non-covalent interactions that govern its crystal packing. This technique is the gold standard for unambiguously establishing the connectivity of atoms and the spatial arrangement of molecules in the solid state.

Determination of Molecular Conformation and Intermolecular Interactions

A successful crystallographic study of this compound would elucidate key structural parameters. The analysis of bond lengths, bond angles, and torsion angles would reveal the precise geometry of the pyridine ring and the methyl-imino substituent. It would be particularly insightful to determine the planarity of the pyridine ring system and the orientation of the methyl-imino and amine groups relative to the ring.

Furthermore, the crystallographic data would allow for a detailed examination of intermolecular interactions. Hydrogen bonds are expected to play a significant role in the crystal structure, likely involving the amine group as a hydrogen bond donor and the imino and pyridine nitrogen atoms as acceptors. Other potential intermolecular forces that could be identified include π-π stacking interactions between the aromatic pyridine rings and weaker van der Waals forces. A comprehensive analysis of these interactions is crucial for understanding the stability and physical properties of the crystalline solid.

A hypothetical data table summarizing potential crystallographic information is presented below. It is important to note that these values are illustrative and would need to be determined experimentally.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 652.1 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | < 0.05 |

Crystal Packing Analysis and Supramolecular Assembly

The arrangement of molecules in the crystal lattice, known as crystal packing, dictates the macroscopic properties of the material. An analysis of the crystal packing of this compound would reveal how the individual molecules assemble into a three-dimensional supramolecular architecture. This analysis would involve identifying the packing motifs and any extended networks formed by intermolecular interactions.

For instance, hydrogen bonding could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The presence of π-π stacking interactions could result in columnar or herringbone packing arrangements. Understanding the supramolecular assembly is essential for predicting and controlling the solid-state properties of the compound, such as its melting point, solubility, and mechanical characteristics. Visualizing the crystal packing through crystallographic software would provide a clear depiction of these arrangements and the forces driving the self-assembly process.

Uncharted Reactivity: The Elusive Chemical Profile of this compound

Despite significant interest in the chemical space of pyridine derivatives, a comprehensive understanding of the chemical reactivity and transformation pathways of the specific compound this compound remains largely absent from the scientific literature. Extensive searches for experimental or theoretical data on this molecule have yielded no specific results, precluding a detailed analysis of its chemical behavior.

While the broader classes of aminopyridines and iminopyridines have been the subject of numerous studies, information directly pertaining to the unique arrangement of a 3-amino group and a 4-methylimino substituent on a 3H-pyridine tautomer is not publicly available. This lack of data prevents a specific discussion of the reactivity of its constituent functional groups as requested.

In the absence of direct evidence, a speculative analysis based on the general reactivity of related structures can be hypothesized, but it is crucial to emphasize that this does not represent factual data for the compound .

Postulated Reactivity of the Imino Group

The imino group (C=N-CH₃) is characterized by a polarized carbon-nitrogen double bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic and basic.

Nucleophilic Additions to the Imino Carbon: The electrophilic carbon of the imino group would be susceptible to attack by nucleophiles. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

Reductions and Oxidations of the Imino Moiety: The imino group could potentially be reduced to the corresponding secondary amine, 4-(methylamino)-3H-pyridin-3-amine, using common reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. Conversely, oxidation of the imino group is less predictable without experimental data.

Hydrolysis and Condensation Reactions: The imine bond is generally susceptible to hydrolysis, which would lead to the formation of a carbonyl compound (likely a ketone at the 4-position of the pyridine ring) and methylamine, particularly under acidic or basic conditions. Condensation reactions with other amines or carbonyl compounds are also theoretically possible.

Postulated Reactivity of the Pyridine Ring

The reactivity of the pyridine ring is influenced by the electron-donating amino group and the electron-withdrawing imino group, as well as the position of the double bonds in the 3H-pyridine tautomer.

Nucleophilic Aromatic Substitutions: Pyridine rings are generally electron-deficient and can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles and when a good leaving group is present. The positions ortho and para to the ring nitrogen are typically the most activated towards nucleophilic attack. However, without a suitable leaving group on the ring of this compound, such reactions are unlikely.

The chemical behavior of this compound remains an open area for investigation. The specific interplay of the amino and imino functional groups on the 3H-pyridine core is not documented. Experimental studies are required to elucidate the actual reactivity and transformation pathways of this compound. The information presented here is based on general chemical principles and should not be considered as established fact for the title compound.

Chemical Reactivity and Transformation Pathways of 4 Methylimino 3h Pyridin 3 Amine

Reactivity of the Pyridine (B92270) Ring in 4-methylimino-3H-pyridin-3-amine

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions

The pyridine ring of this compound presents several sites for potential metal-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the pyridine core is influenced by the electronic effects of the amino and methylimino substituents. The amino group at the 3-position is an electron-donating group, which can activate the pyridine ring towards electrophilic substitution. Conversely, the imino group at the 4-position can exhibit both electron-donating (via the lone pair on the nitrogen) and electron-withdrawing (via the C=N bond) characteristics, influencing the reactivity of adjacent positions.

To facilitate cross-coupling reactions, the pyridine ring would typically first need to be halogenated at the desired position (e.g., 2-, 5-, or 6-position). Subsequent coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, could then be employed to introduce a variety of substituents.

For instance, a hypothetical Suzuki-Miyaura coupling of a halogenated derivative of this compound with a boronic acid could proceed as follows:

Table 1: Hypothetical Metal-Catalyzed Cross-Coupling Reactions

| Entry | Halogenated Substrate | Coupling Partner | Catalyst/Ligand | Product |

| 1 | 2-Bromo-4-methylimino-3H-pyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | 2-Phenyl-4-methylimino-3H-pyridin-3-amine |

| 2 | 5-Iodo-4-methylimino-3H-pyridin-3-amine | Vinyltributyltin | PdCl₂(PPh₃)₂ | 5-Vinyl-4-methylimino-3H-pyridin-3-amine |

| 3 | 6-Chloro-4-methylimino-3H-pyridin-3-amine | Aniline | Pd₂(dba)₃ / BINAP | N⁶-Phenyl-4-methylimino-3H-pyridin-3,6-diamine |

It is important to note that the reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be carefully optimized to achieve the desired transformation and avoid potential side reactions, such as catalyst poisoning by the basic nitrogen atoms of the pyridine ring and the amino/imino groups. The presence of multiple nitrogen atoms could lead to complex formation with the metal catalyst, potentially deactivating it. rsc.org

Cycloaddition Reactions Involving this compound

The this compound molecule possesses functionalities that could potentially participate in cycloaddition reactions. The C=N bond of the methylimino group can act as a dipolarophile or be part of a 1,3-dipole precursor. Furthermore, the pyridine ring itself can, under certain conditions, behave as a diene or a dienophile in Diels-Alder reactions, although this is less common for simple pyridines and often requires activation.

One plausible cycloaddition pathway would involve the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine, with the C=N bond of the 4-methylimino group. Nitrile imines, generated in situ from hydrazonoyl chlorides, are known to react with imines to form five-membered heterocyclic rings.

Table 2: Hypothetical Cycloaddition Reactions

| Entry | Reactant 1 | Reactant 2 (1,3-Dipole) | Reaction Type | Product |

| 1 | This compound | Benzonitrile imine | [3+2] Cycloaddition | 1-Phenyl-3-methyl-5-(3-aminopyridin-4-yl)-1,2,4-triazoline |

| 2 | This compound | Maleic anhydride (B1165640) | Diels-Alder (as diene) | Adduct of pyridine ring |

| 3 | This compound (as azadiene) | Electron-rich alkene | [4+2] Cycloaddition | Tetrahydropyridine derivative |

The feasibility of these reactions would depend on the relative reactivity of the different unsaturated systems within the molecule. The electronic nature of the substituents on both the this compound and the reacting partner would significantly influence the regioselectivity and stereoselectivity of the cycloaddition. Computational studies could provide valuable insights into the frontier molecular orbitals (HOMO-LUMO) to predict the most likely reaction pathways.

Derivatization Strategies for Functionalizing this compound

The presence of a primary amino group and a methylimino group provides multiple avenues for the derivatization of this compound. These functional groups can be targeted to introduce a wide range of other functionalities, thereby modifying the physicochemical properties and potential applications of the parent molecule.

The primary amino group at the 3-position can undergo standard reactions of aromatic amines, such as acylation, alkylation, and diazotization followed by substitution. For example, acylation with an acid chloride or anhydride would yield the corresponding amide derivative.

The methylimino group at the 4-position offers different possibilities. It can be hydrolyzed under acidic conditions to yield the corresponding 4-oxo derivative (a pyridone) and methylamine. Alternatively, the imine nitrogen could be alkylated or acylated. Reduction of the imine would lead to a secondary amine.

Table 3: Hypothetical Derivatization Reactions

| Entry | Reagent | Target Functional Group | Reaction Type | Product |

| 1 | Acetic anhydride | 3-Amino group | Acylation | N-(4-methylimino-3H-pyridin-3-yl)acetamide |

| 2 | Methyl iodide | 3-Amino group | Alkylation | N,N-Dimethyl-4-methylimino-3H-pyridin-3-amine |

| 3 | Aqueous HCl | 4-Methylimino group | Hydrolysis | 3-Amino-3H-pyridin-4-one |

| 4 | Sodium borohydride (B1222165) | 4-Methylimino group | Reduction | N-Methyl-3H-pyridine-3,4-diamine |

The selective derivatization of one functional group in the presence of the other would require careful control of the reaction conditions. For instance, the greater nucleophilicity of the primary amino group might allow for its selective acylation over the imine nitrogen under mild conditions.

Mechanistic Investigations of Reactions Involving 4 Methylimino 3h Pyridin 3 Amine

Kinetic Studies of Key Transformation Pathways of 4-methylimino-3H-pyridin-3-amine

No specific kinetic data for the transformation pathways of this compound were found in the reviewed literature.

Identification of Reaction Intermediates through Spectroscopic Techniques (e.g., in situ NMR, IR)

No specific studies detailing the spectroscopic identification of reaction intermediates for this compound were found.

Computational Mechanistic Elucidation of this compound Reactions

No specific computational studies on the reaction mechanisms of this compound were found.

Transition State Characterization

No data on the transition state characterization for reactions involving this compound were available.

Reaction Coordinate Diagrams and Energy Barriers

No reaction coordinate diagrams or data on energy barriers for reactions of this compound were found.

Potential Applications of 4 Methylimino 3h Pyridin 3 Amine in Advanced Materials and Catalysis

Utilization of 4-methylimino-3H-pyridin-3-amine as a Ligand Precursor in Coordination Chemistry

The presence of multiple nitrogen donor atoms in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. The pyridine (B92270) nitrogen, the amino nitrogen, and the imino nitrogen can all potentially coordinate to metal centers, allowing for the formation of a diverse range of metal complexes with varied geometries and electronic properties.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound is anticipated to be achievable through standard coordination chemistry techniques. The reaction of the ligand with various metal salts in a suitable solvent would likely yield the desired complexes. The coordination mode of the ligand could be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands.

The characterization of these novel metal complexes would rely on a suite of spectroscopic and analytical methods.

| Characterization Technique | Expected Information |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination through shifts in the vibrational frequencies of the C=N (imine) and N-H (amine) bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the complex's structure in solution and confirmation of ligand binding. |

| X-ray Crystallography | Determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center. |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complexes. |

Based on studies of related aminopyridine complexes, it is expected that this compound could act as a bidentate or tridentate ligand, leading to the formation of stable chelate rings with the metal center. cjcatal.comcdnsciencepub.commdpi.com

Exploration of Catalytic Activities of this compound-Metal Complexes

Metal complexes derived from iminopyridine ligands have demonstrated significant catalytic activity in a variety of organic transformations, most notably in the field of olefin polymerization. cjcatal.commdpi.comelifesciences.orgacs.orgnih.govrsc.orgrsc.org The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

The catalytic potential of metal complexes of this compound could be explored in several areas:

Olefin Polymerization: Iron and cobalt complexes of bis(imino)pyridine ligands are known to be highly active catalysts for the polymerization of ethylene (B1197577) and other olefins. acs.orgnih.gov The electronic properties of the this compound ligand could be tuned to influence the molecular weight and branching of the resulting polymers.

Cross-Coupling Reactions: Palladium complexes of pyridine-based ligands are widely used as catalysts in cross-coupling reactions, such as the Suzuki and Heck reactions. nih.gov The strong σ-donating ability of the amino and imino groups in this compound could enhance the catalytic activity of palladium complexes in these transformations.

Oxidation Catalysis: Metal complexes containing pyridine-based macrocyclic ligands have been investigated as catalysts for oxidation reactions. unimi.it The ability of the this compound ligand to stabilize high-valent metal-oxo species could make its complexes promising catalysts for selective oxidations.

Incorporation of this compound into Polymer Architectures

The bifunctional nature of this compound, possessing both a reactive amino group and a polymerizable imine group, opens up possibilities for its use as a monomer in the synthesis of novel polymers.

Design and Synthesis of this compound-Based Monomers

The amino group of this compound can be readily functionalized to introduce polymerizable groups, such as acrylates, methacrylates, or styrenic moieties. For instance, reaction with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylamide (B121943) or methacrylamide (B166291) monomers.

Alternatively, the imine bond itself could potentially participate in polymerization reactions, either through coordination-insertion polymerization or via chemical transformations that lead to polymer chain growth. The synthesis of such monomers would likely involve multi-step organic reactions. acs.org

Characterization of Polymer Properties and Potential Applications (e.g., optical materials)

Polymers incorporating the this compound unit are expected to exhibit interesting properties due to the presence of the pyridine ring and the polar functional groups.

| Polymer Property | Potential Influence of the Monomer Unit | Potential Application |

| Thermal Stability | The rigid pyridine ring can enhance the thermal stability of the polymer backbone. | High-performance plastics, coatings. |

| Optical Properties | The conjugated π-system of the pyridine ring and the imine group may lead to interesting optical properties, such as fluorescence or non-linear optical behavior. | Optical materials, sensors. |

| Metal-Coordinating Ability | The nitrogen atoms in the polymer side chains can act as binding sites for metal ions, leading to the formation of metallopolymers. | Catalysis, responsive materials. |

| Solubility and Processing | The polarity of the amino and imino groups may influence the solubility of the polymers in different solvents, affecting their processability. | Membranes, functional films. |

Research on polyimides derived from other aminopyridine monomers has shown that the incorporation of the pyridine ring can lead to polymers with good thermal stability and mechanical properties. nih.govekb.eg

Role of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. wikipedia.org The ability of this compound to participate in hydrogen bonding and metal coordination makes it a promising building block for the construction of supramolecular architectures.

The amino group can act as a hydrogen bond donor, while the pyridine and imine nitrogens can act as hydrogen bond acceptors. This directional hydrogen bonding capability can be exploited to create self-assembling systems, such as tapes, rosettes, or more complex three-dimensional networks. The study of supramolecular assemblies of other aminopyridine derivatives has demonstrated the importance of such interactions in crystal engineering. rsc.org

Furthermore, the coordination of this compound to metal ions can be used to direct the formation of discrete metallosupramolecular structures, such as cages, grids, or coordination polymers. researchgate.netnih.gov These structures can have applications in areas such as molecular recognition, encapsulation, and catalysis. The use of chiral pyridine-type ligands has also been shown to be a powerful tool in the stereoselective synthesis of such assemblies. chimia.ch

Self-Assembly Studies and Non-Covalent Interactions

Information regarding the self-assembly behavior of this compound and the nature of its non-covalent interactions is not available in published scientific literature. Studies on related pyridine derivatives often highlight the role of hydrogen bonding and π-π stacking in directing their supramolecular structures. However, without specific experimental or computational data for this compound, any discussion would be purely speculative and fall outside the required scope of this article.

Formation of Crystalline Materials or Porous Frameworks

There are no documented instances of this compound being utilized as a building block for crystalline materials, such as metal-organic frameworks (MOFs) or other porous structures. The synthesis of such materials relies on the specific coordination chemistry and geometric properties of the organic ligand. Research on various pyridine dicarboxylates and other functionalized pyridines has demonstrated their successful incorporation into such frameworks. d-nb.inforsc.orgresearchgate.netrsc.org The interaction of amino-functionalized materials with pyridine has also been a subject of study, focusing on aspects like hydrogen bonding. acs.org However, the potential of this compound in this area remains unexplored.

Lack of Publicly Available Research Data on this compound

Following a comprehensive review of scientific literature and chemical databases, no research findings or descriptive data could be located for the specific chemical compound "this compound."

This absence of information in the public domain prevents the creation of a detailed scientific article as requested. The compound does not appear in major chemical catalogs or research publications, suggesting it may be a novel or theoretical structure that has not yet been synthesized or characterized.

Due to the strict adherence to the provided subject matter, and the unavailability of any relevant data, the subsequent sections of the requested article cannot be developed. There is no current research to summarize, no unaddressed research questions to highlight, and no basis to discuss the broader impact of a compound for which no research exists.

It is recommended to verify the chemical name and structure (e.g., via CAS number) to ensure it is not a synonym for a more commonly known compound, or to consult proprietary chemical databases that may contain information not available in the public domain.

Table of Compounds Mentioned:

Since no article could be generated, there are no compounds to list in this table.

Q & A

Q. What safety protocols are critical when handling this compound in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.